2-Chloro-3-(phenylselanyl)oxane
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Overview
Description
2-Chloro-3-(phenylselanyl)oxane: is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their biological activities and are often used in organic synthesis due to their ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(phenylselanyl)oxane typically involves the reaction of phenylselanyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(phenylselanyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-3-(phenylselanyl)oxane is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules.
Biology and Medicine: Organoselenium compounds, including this compound, have shown potential in biological applications due to their antioxidant properties. They are being studied for their potential use in treating diseases related to oxidative stress.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(phenylselanyl)oxane involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-3-(phenylthio)oxane: Similar structure but contains sulfur instead of selenium.
2-Chloro-3-(phenylselanyl)propane: Similar selenium-containing compound with a different carbon backbone.
Uniqueness: 2-Chloro-3-(phenylselanyl)oxane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications.
Properties
CAS No. |
89113-96-2 |
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Molecular Formula |
C11H13ClOSe |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
2-chloro-3-phenylselanyloxane |
InChI |
InChI=1S/C11H13ClOSe/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
MPLBCVWQGSNERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)Cl)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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